molecular formula C18H18N4O2 B2873079 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole CAS No. 2034433-36-6

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2873079
CAS No.: 2034433-36-6
M. Wt: 322.368
InChI Key: UAOJLMUQBORLNC-UHFFFAOYSA-N
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Description

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole: is a synthetic organic compound that features a complex structure combining an indole ring, a pyrazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Pyrazine Intermediate: Pyrazine derivatives can be synthesized via cyclization reactions involving appropriate diamines and diketones.

    Coupling Reaction: The indole and pyrazine intermediates are coupled using a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyrazine derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of (1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanol.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Used as a probe to study the interactions of indole and pyrazine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.

    (1H-indol-6-yl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of a methanone moiety.

Uniqueness

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of indole, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and chemical biology research.

Properties

IUPAC Name

1H-indol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-4-3-13-5-6-20-16(13)10-14)22-9-1-2-15(12-22)24-17-11-19-7-8-21-17/h3-8,10-11,15,20H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOJLMUQBORLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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